2-氯-N-(4-硝基苯基)乙酰胺

描述

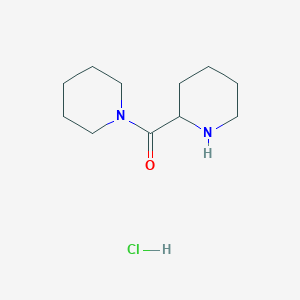

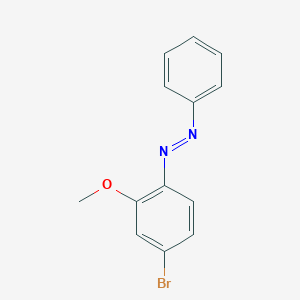

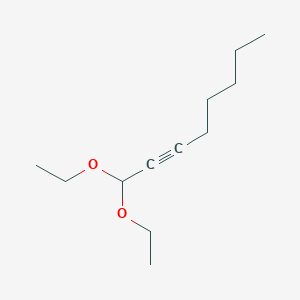

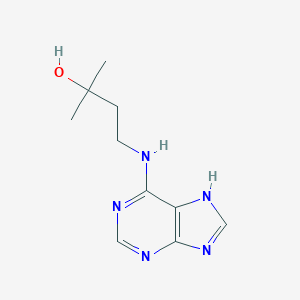

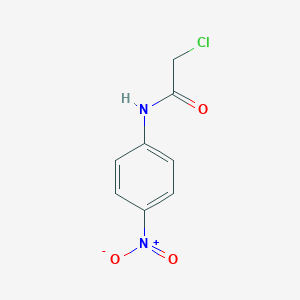

“2-Chloro-N-(4-nitrophenyl)acetamide” is a chemical compound with the CAS Number: 17329-87-2 . It has a molecular weight of 214.61 and its molecular formula is C8H7ClN2O3 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “2-Chloro-N-(4-nitrophenyl)acetamide” is 1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“2-Chloro-N-(4-nitrophenyl)acetamide” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a flash point of 219.6±24.6 °C . The compound has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .科学研究应用

Synthesis and Characterization

“2-Chloro-N-(4-nitrophenyl)acetamide” has been synthesized and characterized using various techniques such as 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . This compound crystallizes in the monoclinic space group P2 1 /n .

Crystallography and Theoretical Investigation

The crystal structure of this compound revealed the intramolecular H-bonding with the S (6) motif between H atom of the amide group and the nitro group at the ortho position . Several intermolecular C–H⋯O interactions hold different molecules of the compound together resulting in the crystal packing .

Optical Properties

The optical properties of “2-Chloro-N-(4-nitrophenyl)acetamide” in various solvents were investigated using UV–vis spectrophotometry . The compound showed solvatochromic effects upon the varying polarity of the solvent .

Time-dependent DFT Calculations

Time-dependent DFT calculations (TD-DFT) of “2-Chloro-N-(4-nitrophenyl)acetamide” suggest that the deprotonation process occurs in polar solvents such as DMF .

Synthetic Intermediate

“2-Chloro-N-(4-nitrophenyl)acetamide” is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .

Antimicrobial Activity

Although the specific antimicrobial activity of “2-Chloro-N-(4-nitrophenyl)acetamide” is not mentioned, similar compounds have been recommended as standards in tests for antimicrobial activity .

安全和危害

作用机制

Target of Action

The primary target of 2-Chloro-N-(4-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .

Mode of Action

2-Chloro-N-(4-nitrophenyl)acetamide interacts with its target, the penicillin-binding protein, by stabilizing the molecule at the enzyme site . This interaction results in the promotion of cell lysis , leading to the death of the bacterial cells.

Biochemical Pathways

It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption leads to cell lysis and the eventual death of the bacterial cells .

Pharmacokinetics

It has been shown to have an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The action of 2-Chloro-N-(4-nitrophenyl)acetamide results in the lysis of bacterial cells . This is due to its interaction with the penicillin-binding protein, which disrupts the synthesis of the bacterial cell wall . The compound has shown good potential against Klebsiella pneumoniae, a common cause of community and nosocomial infections .

Action Environment

The action of 2-Chloro-N-(4-nitrophenyl)acetamide can be influenced by various environmental factors. It is known that the presence of a chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .

属性

IUPAC Name |

2-chloro-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZURFBCEYQYATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169575 | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-nitrophenyl)acetamide | |

CAS RN |

17329-87-2 | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17329-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary intermolecular interactions observed in the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide?

A: 2-Chloro-N-(4-nitrophenyl)acetamide exhibits both intramolecular and intermolecular hydrogen bonding in its crystal structure. Intramolecularly, a C-H⋯O hydrogen bond forms a six-membered ring within the molecule []. Intermolecularly, N—H⋯O hydrogen bonds link the molecules, forming infinite chains along the c axis [, ]. These chains are further stabilized into ribbons by Cl⋯O short-contact interactions [].

Q2: How does the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide compare to similar amides?

A: The structure of 2-Chloro-N-(4-nitrophenyl)acetamide is closely related to other amides, particularly 2‐Chloro‐N‐(4‐methylphenyl)acetamide []. Both compounds exhibit similar hydrogen bonding patterns, forming zigzag chains through N—H⋯O interactions in their crystal structures []. This suggests a common structural motif and potential similarities in their physical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。